molecular formula C22H26N4 B12203143 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B12203143
M. Wt: 346.5 g/mol
InChI Key: FFWPQDQBTUEQEX-UHFFFAOYSA-N
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Description

2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and fluorescence studies .

Preparation Methods

The synthesis of 2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenyl-1H-pyrazole with 2-chloro-3-methylpyridine in the presence of a base such as potassium carbonate can yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

2-methyl-8-(4-methylpiperidin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical properties .

Properties

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

11-methyl-2-(4-methylpiperidin-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene

InChI

InChI=1S/C22H26N4/c1-15-11-13-25(14-12-15)22-18-9-6-10-19(18)23-21-20(16(2)24-26(21)22)17-7-4-3-5-8-17/h3-5,7-8,15H,6,9-14H2,1-2H3

InChI Key

FFWPQDQBTUEQEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5

Origin of Product

United States

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